molecular formula C25H25BrN2O3 B10886802 2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886802
M. Wt: 481.4 g/mol
InChI Key: IUMHIGDMBHERHZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of 4-Bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-Bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane.

    Piperazine Derivative Formation: The 4-bromophenoxyalkane is then reacted with a piperazine derivative, such as 4-(3-phenoxybenzyl)piperazine, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

    Substitution: The bromine atom in the 4-bromophenoxy group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine core.

    Medicine: Possible pharmacological properties, such as acting as a ligand for certain receptors.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone would depend on its specific interactions with biological targets. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The phenoxy groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Another piperazine derivative with similar structural features.

    4-(3-Phenoxybenzyl)piperazine: Shares the phenoxybenzyl group with the compound .

    2-(4-Chlorophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone: A chlorinated analog with potentially different reactivity and properties.

Uniqueness

2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone is unique due to the presence of both bromophenoxy and phenoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H25BrN2O3

Molecular Weight

481.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C25H25BrN2O3/c26-21-9-11-22(12-10-21)30-19-25(29)28-15-13-27(14-16-28)18-20-5-4-8-24(17-20)31-23-6-2-1-3-7-23/h1-12,17H,13-16,18-19H2

InChI Key

IUMHIGDMBHERHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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